tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate is a synthetic organic compound with the molecular formula C15H19NO3. It is characterized by the presence of a tert-butyl group, a methyl group, and a prop-2-yn-1-yloxyphenyl group attached to a carbamate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(prop-2-yn-1-yloxy)phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is purified using techniques like recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing the prop-2-yn-1-yloxy group.
Scientific Research Applications
tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate
- tert-butyl (4-(prop-2-yn-1-yloxy)benzyl)carbamate
- tert-butyl dimethyl (prop-2-yn-1-yloxy)silane
Uniqueness
tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(4-prop-2-ynoxyphenyl)carbamate |
InChI |
InChI=1S/C15H19NO3/c1-6-11-18-13-9-7-12(8-10-13)16(5)14(17)19-15(2,3)4/h1,7-10H,11H2,2-5H3 |
InChI Key |
IQFPNKFMANWQGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.